molecular formula C3H6O3 B1674915 L-Lactic acid CAS No. 79-33-4

L-Lactic acid

Cat. No.: B1674915
CAS No.: 79-33-4
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-REOHCLBHSA-N
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Description

L-lactic acid, also known as (S)-2-hydroxypropanoic acid, is a naturally occurring organic acid. It is a chiral molecule, meaning it has two enantiomers: this compound and D-lactic acid. This compound is the enantiomer that is commonly found in nature and is produced in the muscles during intense exercise. It is also present in various fermented foods such as yogurt, sauerkraut, and sourdough bread . This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its antimicrobial and preservative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-lactic acid can be synthesized through chemical synthesis or microbial fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The hydrolysis of lactonitrile yields a racemic mixture of lactic acid, which can be separated into its enantiomers .

Industrial Production Methods: The industrial production of this compound is primarily achieved through microbial fermentation. Renewable resources such as corn starch, sugarcane, and other carbohydrate-rich materials are used as substrates. Specific strains of bacteria, such as Lactobacillus species, are employed to ferment these substrates under controlled conditions to produce this compound . The fermentation broth is then subjected to purification processes, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: L-lactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyruvic acid.

    Reduction: Propylene glycol.

    Esterification: Ethyl lactate.

    Polymerization: Polylactic acid.

Scientific Research Applications

Biomedical Applications

Poly-L-lactic Acid (PLLA)

L-Lactic acid is primarily used to synthesize Poly-L-lactic acid (PLLA), which is a biodegradable polymer widely utilized in biomedical applications. PLLA's properties make it suitable for:

  • Injectable Fillers : PLLA is FDA-approved for restoring facial volume lost due to HIV-related lipoatrophy and age-related facial wrinkles. It stimulates collagen production, leading to long-lasting aesthetic improvements .
  • Surgical Implants : PLLA is used in absorbable sutures and orthopedic fixation devices due to its biocompatibility and mechanical strength. Its gradual degradation allows for tissue regeneration while providing structural support .
  • Drug Delivery Systems : PLLA nanoparticles are explored as carriers for targeted drug delivery in cancer therapy. Their biocompatibility and ability to encapsulate hydrophobic drugs enhance therapeutic efficacy .

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations for its properties as an electrolyte and pH regulator. Its applications include:

  • Topical Preparations : It is incorporated into creams and ointments for its keratolytic effects, which help in exfoliating the skin and improving product penetration .
  • Sustained Release Formulations : PLLA-based systems are designed for controlled drug release, allowing for prolonged therapeutic effects with reduced side effects .

Cosmetic Applications

This compound is a popular ingredient in cosmetic products due to its skin benefits:

  • Exfoliation : It acts as an alpha-hydroxy acid (AHA), promoting skin cell turnover and improving skin texture .
  • Hydration : this compound retains moisture, making it effective in moisturizers and anti-aging products .

Food Industry Applications

In the food sector, this compound serves multiple functions:

  • Preservative : It acts as a natural preservative due to its antimicrobial properties, extending the shelf life of food products .
  • Flavoring Agent : this compound contributes to the tangy flavor profile of fermented foods like yogurt and pickles .

Industrial Applications

This compound's versatility extends to industrial uses:

  • Biodegradable Plastics : It is a precursor for polylactide (PLA), a biodegradable plastic used in packaging materials and disposable items .
  • Textile Industry : Lactic acid is employed as a mordant in dyeing processes, enhancing color retention on fabrics .

Case Studies

StudyFocusFindingsLevel of Evidence
Li et al.Use of PLLA in HIV-related facial lipoatrophyIncreased skin thickness post-injection over 12 months1a
Rancan et al.PLA nanoparticles for dermatotherapyEffective drug delivery with high biocompatibility1a
Kumari et al.Nanotechnology in skin cancer therapyEnhanced drug efficacy with reduced side effects2a

Mechanism of Action

L-lactic acid can be compared with other similar compounds such as D-lactic acid, glycolic acid, and acetic acid:

Uniqueness of this compound:

Comparison with Similar Compounds

Biological Activity

L-lactic acid, a key metabolite in various biochemical pathways, has garnered significant attention for its diverse biological activities. This article delves into the biological roles of this compound, focusing on its metabolic functions, antimicrobial properties, effects on gut microbiota, and potential therapeutic applications.

Overview of this compound

This compound is an organic compound produced during the anaerobic metabolism of glucose and other carbohydrates. It is primarily synthesized by lactic acid bacteria (LAB) through fermentation processes. The compound exists in two isomeric forms: this compound and D-lactic acid, with the former being biologically active in human physiology.

Metabolic Role

Recent research has highlighted the importance of this compound not only as a metabolic byproduct but also as a vital energy source for certain tissues, particularly in the brain. A study from the University of Tokyo demonstrated that this compound serves as an energy substrate for neurons, challenging the traditional view that it is merely a waste product of glucose metabolism . This finding underscores the compound's significance in cellular energy dynamics.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity, making it valuable in food preservation and safety. LAB produce this compound as part of their metabolic processes, which can inhibit pathogenic microorganisms. For instance:

  • Antibacterial Action : this compound disrupts cell membrane integrity in pathogens such as Listeria monocytogenes and Salmonella typhimurium, leading to cell lysis and death .
  • Mechanisms of Action : The antimicrobial effect is attributed to several mechanisms, including:
    • Increased cell membrane permeability.
    • Disruption of transmembrane pH gradients.
    • Pore formation in bacterial membranes .

Regulation of Gut Microbiota

This compound plays a crucial role in maintaining gut health by modulating the gut microbiota composition. It promotes the growth of beneficial bacteria while inhibiting harmful pathogens. Studies indicate that dietary supplementation with this compound can enhance the diversity and abundance of beneficial gut microbiota, which is essential for overall health .

Therapeutic Applications

This compound has potential therapeutic applications in various fields:

  • Wound Healing : Its antimicrobial properties make it a candidate for wound dressings, reducing infection risk and promoting healing.
  • Cosmetic Use : Poly-L-lactic acid (PLLA), a derivative used in aesthetic treatments, stimulates collagen production and improves skin texture .
  • Metabolic Disorders : Research suggests that this compound may have implications in managing conditions like diabetes by improving insulin sensitivity and glucose metabolism .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Energy MetabolismThis compound serves as an energy source for neurons.
Antimicrobial ActivityEffective against Listeria and Salmonella; disrupts cell membranes.
Gut HealthEnhances beneficial gut microbiota diversity.
Aesthetic MedicinePLLA improves skin texture; stimulates collagen production.

Case Study: Antimicrobial Efficacy

A study involving Lacticaseibacillus paracasei ZFM54 demonstrated broad-spectrum inhibition against foodborne pathogens through lactic acid production. The strain showed significant effectiveness against multiple pathogens by altering membrane permeability and inducing cell death .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying L-lactic acid enantiomers in biological samples?

  • Methodological Answer : Enzymatic assays coupled with high-performance liquid chromatography (HPLC) or LC-MS are widely used. For example, enzymatic kits (e.g., K-DLLATE and K-ACET) enable sequential quantification of D- and this compound isomers via colorimetric absorbance at 340 nm . HPLC methods, such as those using chiral columns or nanotubular cyclic peptides, achieve enantiomeric separation with high specificity . Validation should follow guidelines like ISO 78-2 to ensure reproducibility .

Q. How does this compound differ from D-lactic acid in biological activity?

  • Methodological Answer : Stereoisomer-specific effects are evaluated through pH-controlled comparative studies. For instance, this compound exhibits 17-fold greater virucidal activity against HIV-1 than D-lactic acid at pH 4.0, independent of acidity alone . Experimental designs must adjust pH to isolate stereochemical effects and use controls (e.g., HCl-adjusted media) to differentiate acid-mediated vs. isomer-specific mechanisms .

Q. What are the optimal fermentation conditions for this compound production using Lactobacillus strains?

  • Methodological Answer : Carbon and nitrogen source optimization is critical. Studies using Lactobacillus casei with corn powder (150 g/L) as a carbon source and soy peptide (19.4 g/L) as a nitrogen supplement achieved yields of 142.1 g/L this compound (92.5% efficiency) . Uniform design or Plackett-Burman statistical methods are recommended for media optimization .

Advanced Research Questions

Q. How can metabolic engineering improve this compound production from lignocellulosic biomass?

  • Methodological Answer : Key enzymes (e.g., xylose isomerase, L-lactate dehydrogenase) must be overexpressed to enable C5/C6 sugar utilization. For example, thermophilic Bacillus strains engineered with glycolytic pathway enhancements achieved 116.7 g/L this compound from soy peptide and yeast extract . RNA-Seq analysis of Lacticaseibacillus paracasei can identify regulatory genes (e.g., lactate dehydrogenase) to optimize metabolic flux .

Q. What experimental strategies resolve contradictions in this compound’s virucidal efficacy across different biological matrices?

  • Methodological Answer : Matrix-specific attenuation effects require dose-response studies in physiologically relevant conditions. For example, seminal plasma (SP) reduces this compound’s HIV-inactivating capacity by 135-fold at 75% SP concentration due to buffering agents. Experimental replicates with incremental SP doses (12.5%–75%) and pH monitoring are critical .

Q. How can interlaboratory variability in this compound quantification be minimized?

  • Methodological Answer : Adopt automated enzymatic methods (e.g., OIV-MA-A313-25) with collaborative validation. A 2022 study reported interlaboratory reproducibility (RSDR%) of 7–70% for wine samples (0.06–1.43 g/L), emphasizing the need for standardized protocols and internal validation to widen detection ranges .

Q. What role do co-culture systems play in enhancing this compound yield during non-sterilized fermentation?

  • Methodological Answer : Thermophilic bacteria (e.g., Bacillus coagulans) in co-culture with yeast reduce contamination risks and improve yield. For instance, a Kluyveromyces marxianus co-culture increased this compound production to 115 g/L under non-sterile conditions by optimizing vitamin and nitrogen source synergies .

Q. Emerging Research Trends

Q. What are the current frontiers in this compound applications beyond bioplastics?

  • Methodological Answer : Antiviral biomaterials and functional foods are emerging areas. Studies on vaginal microbicides show this compound’s potential for HIV prevention at ≥0.75% concentration . In food fermentation, RNA-Seq and metabolomics are used to map taste-enhancing metabolites (e.g., amino acids) co-produced with this compound .

Q. How do computational models aid in enantiomeric separation of lactic acid isomers?

  • Methodological Answer : Density functional theory (DFT) simulations predict chiral selector efficacy. For example, nanotubular cyclic peptides achieve enantiomeric separation via hydrogen-bonding interactions, validated experimentally through TLC and HPLC .

Q. Data Presentation Guidelines

  • Tables : Include error margins (e.g., ± standard deviation) for fermentation yields .
  • Figures : Use dose-response curves for virucidal activity and heatmaps for metabolic pathway analysis .
  • Reproducibility : Adopt FAIR data principles, with raw datasets archived in public repositories .

Properties

IUPAC Name

(2S)-2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVTAAEKCZFNVCJ-REOHCLBHSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H](C(=O)O)O
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Molecular Formula

C3H6O3
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26811-96-1
Record name Poly(L-lactic acid)
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DSSTOX Substance ID

DTXSID6034689
Record name (S)-Lactic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid
Record name L-(+)-Lactic acid
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CAS No.

79-33-4
Record name L-Lactic acid
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Record name LACTIC ACID, L-
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Record name L-Lactic acid
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Melting Point

16.8 °C
Record name L-Lactic acid
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Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
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reactant
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100 mL
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8.51 g
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8.52 g
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120 mL
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Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
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reactant
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0 (± 1) mol
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solution
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5.16 g
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Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
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fructose
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Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
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0 (± 1) mol
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starch
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Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
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reactant
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Quantity
37 mL
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reactant
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Quantity
83 mL
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reactant
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Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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